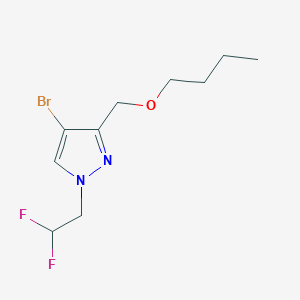

4-(2-methyloxazol-4-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2-methyloxazol-4-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives with potential biological activities, which can provide insights into the chemical behavior and properties of similar compounds .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of sulfonamides with various aromatic or heteroaromatic aldehydes. For instance, paper describes the synthesis of a benzenesulfonamide derivative through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. Similar synthetic strategies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can significantly influence the compound's conformation and intermolecular interactions, as discussed in paper . The presence of additional functional groups, such as the methyloxazolyl and pyridinyl groups in the compound of interest, would further affect its molecular geometry and electronic properties.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the presence of an amino group can facilitate the formation of azo dyes through coupling reactions, as shown in paper . The reactivity of the compound would be influenced by its specific functional groups, potentially allowing for a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect these properties. For instance, the antimicrobial activity of some benzenesulfonamide derivatives is highlighted in papers and , suggesting that the compound may also exhibit biological activities, which would be related to its physical and chemical properties.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

A study synthesized novel derivatives bearing the benzenesulfonamide moiety, evaluating their inhibitory effects on human carbonic anhydrase isoforms I, II, IX, and XII. These derivatives showed potent activity, especially against tumor-associated transmembrane isoforms IX and XII, demonstrating effective cytotoxic activity against the human breast cancer cell line MCF-7. This highlights their potential in tumor treatment and as carbonic anhydrase inhibitors (Ghorab et al., 2014).

Antimicrobial Activity

Another study synthesized pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, investigating their antibacterial and antifungal activities. These compounds exhibited significant efficacy against Gram-negative and Gram-positive bacteria, as well as against a yeast-like fungus, indicating their potential in antimicrobial treatments (Hassan, 2013).

Anticancer Potential

Derivatives of the subject compound have been studied for their anticancer potential. A series of N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties were synthesized and evaluated against the human tumor breast cell line MCF7. These compounds showed promising activity, with several exhibiting activity levels close to that of the reference drug Doxorubicin, suggesting their potential in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Anti-Inflammatory and Analgesic Activities

The pyrazole isostere of valdecoxib was synthesized to assess its anti-inflammatory and analgesic activities. Although showing slight activities in these areas, this derivative’s exploration provides insight into the structural modifications affecting biological activity and the potential for developing therapeutic agents (Szabó, Fischer, & Kis-Varga, 2006).

Antimicrobial and Antifungal Activities

Further research on pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties demonstrated their significant antimicrobial and antifungal activities. This exploration shows the potential of these derivatives in addressing bacterial and fungal infections (Chandak et al., 2013).

Propriétés

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-23-20(14-28-15)16-4-6-19(7-5-16)29(25,26)24-21(17-8-11-27-12-9-17)18-3-2-10-22-13-18/h2-7,10,13-14,17,21,24H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBMEOIRJHNHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C3CCOCC3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methyloxazol-4-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2546733.png)

![5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2546734.png)

![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)

![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)

![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)